BP-1-102

Catalog No.
S548326
CAS No.
1334493-07-0
M.F
C29H27F5N2O6S
M. Wt
626.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BP-1-102

CAS Number

1334493-07-0

Product Name

BP-1-102

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid

Molecular Formula

C29H27F5N2O6S

Molecular Weight

626.6 g/mol

InChI

InChI=1S/C29H27F5N2O6S/c1-35(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)15-22(38)36(19-11-12-20(29(39)40)21(37)13-19)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h7-13,17,37H,2-6,14-15H2,1H3,(H,39,40)

InChI Key

WNVSFFVDMUSXSX-UHFFFAOYSA-N

SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)C(=O)O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BP-1-102; BP1-102; BP 1-102; BP1102; BP-1102; BP 1102.

Canonical SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)C(=O)O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Description

The exact mass of the compound 4-(N-(4-cyclohexylbenzyl)-2-(2,3,4,5,6-pentafluoro-N-methylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid is 626.151 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Search Results: Scientific databases like PubMed and Google Scholar do not yield any significant results for research directly connected to 4-CHBA.
  • Commercial Availability: There are a few commercial suppliers of 4-CHBA, but the product descriptions typically lack details on its specific applications.

Given the absence of substantial scientific literature, it is challenging to determine the specific research areas where 4-CHBA might be employed.

Here are some possibilities for future research based on the structure of the molecule:

  • Medicinal Chemistry: The structure of 4-CHBA suggests potential for investigation as a new therapeutic agent. The presence of a sulfonamide group and a fluorinated moiety are commonly found in various medications [, ]. However, further research is needed to understand its biological activity and potential therapeutic targets.
  • Material Science: The molecule may possess interesting physical or chemical properties that could be useful in material science applications. For instance, the combination of a benzoic acid group and a cyclohexyl moiety could influence its solubility or self-assembly behavior, but further investigation is required.

BP-1-102 is a small-molecule compound primarily recognized for its role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This compound has garnered attention in the field of cancer research due to its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines, including T-cell acute lymphoblastic leukemia and gastric cancer cells. The chemical structure of BP-1-102 allows it to bind specifically to the Src homology 2 domain of STAT3, effectively blocking its phosphorylation and subsequent activation, which are critical for tumor cell proliferation and survival .

STAT3 Inhibitor XVIII is believed to function by inhibiting the phosphorylation of STAT3 protein. STAT3 requires phosphorylation to become activated and translocate to the nucleus, where it regulates the expression of genes involved in cell growth and proliferation [, ]. By blocking phosphorylation, this compound may prevent STAT3 from promoting cancer cell growth [].

  • The presence of fluorine atoms can raise concerns about potential environmental persistence and bioaccumulation, although the extent requires further investigation [].
  • The aromatic groups and sulfonamide moiety suggest potential skin irritation or allergic reactions upon contact [].

BP-1-102 functions by disrupting the interaction between phosphorylated tyrosine residues and the SH2 domain of STAT3. This interference prevents STAT3 from dimerizing, thereby inhibiting its transcriptional activity. The compound has been shown to downregulate several downstream targets of STAT3, including c-Myc, Bcl-xL, Cyclin D1, Survivin, and Vascular Endothelial Growth Factor, all of which play significant roles in tumor growth and survival . Additionally, BP-1-102 induces cell cycle arrest at the G0/G1 phase, further contributing to its antitumor effects .

The biological activity of BP-1-102 has been extensively studied, revealing its potent antitumor effects across multiple cancer types. In vitro studies have demonstrated that BP-1-102 can significantly reduce cell viability and induce apoptosis in T-cell acute lymphoblastic leukemia cell lines such as MOLT-4 and CUTLL1. At concentrations as low as 15 µM, BP-1-102 has been associated with high rates of late apoptosis in these cells . Furthermore, it has shown efficacy against gastric cancer cell lines by modulating both the STAT3 and Mitogen-Activated Protein Kinase (MAPK) signaling pathways .

BP-1-102 is primarily applied in cancer research due to its ability to inhibit STAT3-mediated signaling pathways that are often dysregulated in tumors. Its applications include:

  • Cancer Treatment: Potential use as a therapeutic agent for various cancers, particularly those with high STAT3 activity.
  • Research Tool: Utilized in laboratories to study the role of STAT3 in tumor biology and to explore new therapeutic strategies targeting this pathway.

The compound's ability to induce apoptosis and inhibit tumor growth positions it as a promising candidate for further development in clinical settings .

Interaction studies have revealed that BP-1-102 binds with an affinity of approximately 504 nM to the SH2 domain of STAT3. This binding prevents the interaction between STAT3 and phospho-tyrosine peptides from upstream signaling molecules, effectively blocking STAT3 activation . Additionally, BP-1-102 has been shown to reduce inflammatory cytokine production by inhibiting the activation of JAK/STAT3/Nuclear Factor kappa-light-chain-enhancer of activated B cells signaling pathways .

BP-1-102 shares structural similarities with several other compounds that target the STAT3 pathway. Below is a comparison highlighting its uniqueness:

Compound NameMechanismUnique Features
S3I-201Inhibits STAT3Earlier developed compound; less selective compared to BP-1-102
StatticDisrupts dimerization of STAT3Primarily acts on the dimerization process but lacks oral bioavailability
WP1066Inhibits JAK2/STAT3 signalingBroader targeting but may have more off-target effects compared to BP-1-102

BP-1-102 is distinguished by its oral bioavailability and specificity for the SH2 domain of STAT3, making it a valuable tool for both research and potential therapeutic applications against cancers characterized by aberrant STAT3 signaling .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

626.15099857 g/mol

Monoisotopic Mass

626.15099857 g/mol

Heavy Atom Count

43

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zhang X, Yue P, Page BD, Li T, Zhao W, Namanja AT, Paladino D, Zhao J, Chen Y, Gunning PT, Turkson J. Orally bioavailable small-molecule inhibitor of transcription factor Stat3 regresses human breast and lung cancer xenografts. Proc Natl Acad Sci U S A. 2012 Jun 12;109(24):9623-8. doi: 10.1073/pnas.1121606109. Epub 2012 May 23. PubMed PMID: 22623533; PubMed Central  PMCID: PMC3386073.

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